chemical structure and molecular weight of 4-Benzyloxy-3-ethylphenylboronic acid
chemical structure and molecular weight of 4-Benzyloxy-3-ethylphenylboronic acid
Executive Summary
4-Benzyloxy-3-ethylphenylboronic acid is a specialized organoboron intermediate used primarily in medicinal chemistry for the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Distinguished by its 3-ethyl substituent , this compound offers unique steric and lipophilic properties compared to its methyl or unsubstituted analogs. It serves as a "masked" phenolic building block; the benzyloxy group functions as a robust protecting group that can be removed late-stage to reveal a hydroxyl handle for further derivatization.
This guide provides a definitive technical analysis of its structure, physicochemical properties, and synthetic utility, designed for researchers requiring high-purity integration of this moiety into drug discovery workflows.
Molecular Architecture & Identification
Chemical Structure Data
| Attribute | Detail |
| IUPAC Name | (4-(Benzyloxy)-3-ethylphenyl)boronic acid |
| Common Name | 4-Benzyloxy-3-ethylphenylboronic acid |
| CAS Number | 2137973-94-3 |
| Molecular Formula | |
| SMILES | CCc1cc(B(O)O)ccc1OCc2ccccc2 |
| Structural Class | Arylboronic Acid / Benzyl Ether |
Molecular Weight Analysis
Precise molecular weight is critical for stoichiometry in catalytic cycles. The theoretical mass is derived from standard atomic weights.
| Element | Count | Atomic Mass (u) | Subtotal ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Boron (B) | 1 | 10.810 | 10.810 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 256.11 g/mol |
Physicochemical Profile & Stability
Solubility & Lipophilicity
The 3-ethyl group significantly increases lipophilicity compared to the methyl analog.
-
Predicted LogP: ~3.8 – 4.2 (Highly lipophilic).
-
Solubility:
-
Insoluble: Water (neutral pH).
-
Soluble: Methanol, Ethanol, DMSO, DMF.
-
Reaction Solvents: Soluble in Toluene/THF mixtures typically used in coupling reactions.
-
Boroxine Equilibrium
Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) form upon dehydration.
-
Implication: Purity analysis by melting point can be unreliable due to variable water content.
-
Handling: Store in a cool, dry environment. If precise stoichiometry is required (e.g., <5% error), it is recommended to convert the acid to its pinacol ester derivative prior to use, or assume ~95% active boronic acid content due to dehydration.
Synthetic Protocol (Retrosynthetic Analysis)
The synthesis of 4-Benzyloxy-3-ethylphenylboronic acid follows a standard Lithiation-Borylation sequence, ensuring regiospecificity. The starting material is typically 4-bromo-2-ethylphenol .
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from precursor to target, highlighting the critical intermediate.
Caption: Three-stage synthetic pathway ensuring regiospecific installation of the boronic acid moiety.
Detailed Methodology
Step 1: Protection (Benzylation)
-
Reagents: 4-Bromo-2-ethylphenol (1.0 eq), Benzyl bromide (1.1 eq),
(2.0 eq). -
Solvent: DMF or Acetone.
-
Procedure: Stir at 60°C for 4-12 hours. The base deprotonates the phenol, which attacks the benzyl bromide via
. -
Why: The phenolic proton is incompatible with organolithium reagents used in Step 2.
Step 2: Metalation (Lithiation)
-
Reagents: Benzyl ether intermediate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes).
-
Conditions: Anhydrous THF, -78°C (Cryogenic).
-
Mechanism: Rapid Halogen-Lithium exchange generates the aryllithium species.
-
Critical Control: Temperature must remain below -70°C to prevent benzylic deprotonation or Wurtz coupling.
Step 3: Borylation (Electrophilic Trapping)
-
Reagents: Triisopropyl borate (
) or Trimethyl borate (1.2 eq). -
Procedure: Add borate ester to the lithiated species at -78°C. Warm to Room Temperature (RT) overnight.
-
Workup: Quench with dilute HCl (1M). The acid hydrolyzes the intermediate boronate complex to the free boronic acid.
Applications: Suzuki-Miyaura Coupling
This compound is a "Module A" building block. It introduces a lipophilic, protected phenol into a heteroaromatic core (Module B).
Reaction Mechanism
The boronic acid undergoes transmetallation with a Palladium(II) complex. The 3-ethyl group provides steric bulk that may influence the rotational barrier of the resulting biaryl bond (atropisomerism potential).
Caption: Catalytic cycle illustrating the entry point of the boronic acid during Transmetallation.
Strategic Utility in Drug Design
-
Lipophilic Tuning: The ethyl group adds hydrophobicity (
value) without the metabolic liability of longer alkyl chains. -
Orthogonal Protection: The benzyl group is stable to basic/nucleophilic conditions (Suzuki, Buchwald) but cleaved by hydrogenolysis (
) or Lewis acids ( ), allowing late-stage diversification.
Quality Control & Characterization
To validate the identity of 4-Benzyloxy-3-ethylphenylboronic acid, the following analytical signatures must be confirmed.
| Method | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | |
| Mass Spectrometry | ESI Negative Mode: |
| HPLC Purity | >97% (254 nm). Note: Broad peaks may occur due to boroxine interconversion; add 0.1% TFA to sharpen. |
References
-
PubChem. (2025).[1][2][3][4] 4-Benzyloxy-3-ethylphenylboronic acid (Compound Summary).[5][6][7][8] National Center for Biotechnology Information. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Grounding for boroxine/anhydride stability discussions). [Link]
Sources
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- 2. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxy-3-chlorophenylboronic acid | C13H12BClO3 | CID 3763657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzyloxy-3-methylphenylboronic Acid (contains varying amounts of Anhydride) | C14H15BO3 | CID 17750522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. boronpharm.com [boronpharm.com]
- 6. chem960.com [chem960.com]
- 7. CAS#:2104694-94-0 | Ethyl 6-Bromo-7-methylindane-4-carboxylate | Chemsrc [chemsrc.com]
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